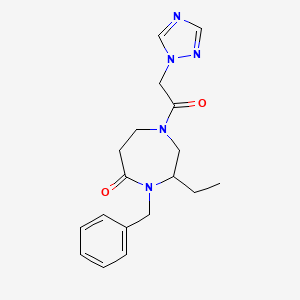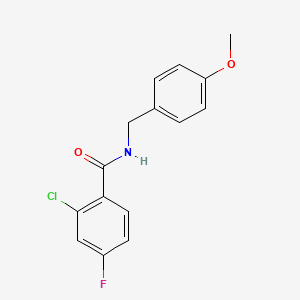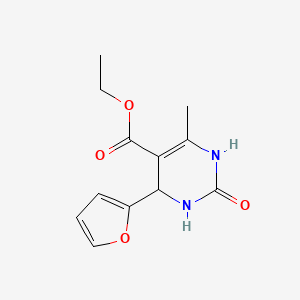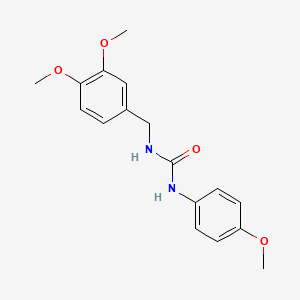![molecular formula C17H20N4O3 B5463756 (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463756.png)
(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol, also known as ABT-888, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer patients.
Wirkmechanismus
(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol works by inhibiting the enzyme PARP, which is involved in the repair of DNA damage in cells. Cancer cells have a higher rate of DNA damage than normal cells, and they rely on the PARP pathway for DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing their DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, sparing normal cells from damage. This is because normal cells have other pathways for DNA repair that are not affected by this compound. Additionally, this compound has been shown to enhance the immune system's ability to fight cancer cells by increasing the expression of immune checkpoint proteins.
Vorteile Und Einschränkungen Für Laborexperimente
(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has several advantages for lab experiments, including its high purity and selectivity for cancer cells. However, it also has some limitations, such as its relatively short half-life and the need for high concentrations to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol research, including the development of more potent and selective PARP inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other drugs. Additionally, this compound has shown promise in the treatment of other diseases, such as sickle cell anemia and stroke, and further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol involves the reaction of 2-anilino-5-chloropyrimidine with (3R*,4R*)-4-(hydroxymethyl)-3-piperidinol in the presence of a base. This reaction results in the formation of this compound as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer patients by inhibiting the DNA repair mechanism in cancer cells. This compound has also been studied for its potential use in combination with other drugs, such as temozolomide, to treat glioblastoma, a type of brain cancer. Additionally, this compound has been shown to sensitize cancer cells to immune checkpoint inhibitors, which are a class of drugs that enhance the immune system's ability to fight cancer cells.
Eigenschaften
IUPAC Name |
(2-anilinopyrimidin-5-yl)-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-11-12-6-7-21(10-15(12)23)16(24)13-8-18-17(19-9-13)20-14-4-2-1-3-5-14/h1-5,8-9,12,15,22-23H,6-7,10-11H2,(H,18,19,20)/t12-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUPGUWSHBOJMA-DOMZBBRYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5463682.png)
![7-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5463685.png)


![2-[2-(4-methoxyphenyl)vinyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)
![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5463715.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)



![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-(3-phenoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5463761.png)
